molecular formula C17H14N2O B2999577 3-methyl-N-(quinolin-3-yl)benzamide CAS No. 200726-26-7

3-methyl-N-(quinolin-3-yl)benzamide

Cat. No.: B2999577
CAS No.: 200726-26-7
M. Wt: 262.312
InChI Key: NWIZHCCPDCHXHR-UHFFFAOYSA-N
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Description

“3-methyl-N-(quinolin-3-yl)benzamide” is a chemical compound that contains a quinoline ring . Quinoline is an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . It plays a major role in the field of medicinal chemistry .


Synthesis Analysis

The synthesis of quinoline derivatives has been reported in many articles . Various synthesis protocols have been reported for the construction of this scaffold . For example, Gould–Jacob, Friedländer, Ptzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .


Molecular Structure Analysis

Quinoline has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety, with the molecular formula C9H7N . The pyr-anoquinoline ring system has gained considerable attention .


Chemical Reactions Analysis

A ruthenium (II) catalyzed remote C-5 alkylation of the quinoline ring of N-(quinolin-8-yl)benzamides with alkyl bromides via C–H bond activation has been described . Various substituted N-(quinolin-8-yl)benzamides reacted with tertiary or secondary or primary alkyl bromides giving the alkylated products in good to moderate yields .

Mechanism of Action

The operative mechanism depends on the type of oxidized reaction center and the oxidant nature . Oxidation affects the para-C–H bond in quinoline or the N–H fragment or the ortho-C–H bond in the benzene substituent in the molecule .

Properties

IUPAC Name

3-methyl-N-quinolin-3-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O/c1-12-5-4-7-14(9-12)17(20)19-15-10-13-6-2-3-8-16(13)18-11-15/h2-11H,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWIZHCCPDCHXHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=CC3=CC=CC=C3N=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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